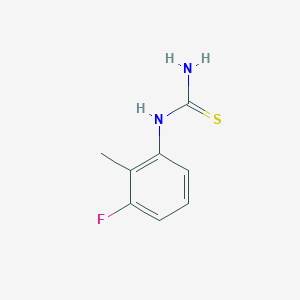![molecular formula C8H8BrNO2 B6252314 N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine CAS No. 861299-00-5](/img/no-structure.png)
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine, also known as N-hydroxy-3-bromo-4-methoxybenzylideneamine, is an organic compound belonging to the hydroxylamine family. It is a colorless solid with a melting point of 92-94°C. This compound is used in a variety of scientific research applications, including synthesis of organic compounds, biochemical and physiological studies, and as a reagent in chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as amines, alcohols, and amides. It is also used in biochemical and physiological studies, as it is known to interact with certain enzymes and proteins. Additionally, it is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Wirkmechanismus
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine is known to interact with certain enzymes and proteins. It acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine.
Biochemical and Physiological Effects
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine. Additionally, it has been found to have anti-tumor and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be easily synthesized. A limitation is that it is not very soluble in water and must be dissolved in organic solvents for use in experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine. One potential application is in the development of new drugs for the treatment of inflammation and pain. Additionally, it could be used in the development of new anti-tumor and anti-bacterial drugs. Furthermore, it could be used in the synthesis of new organic compounds, such as amines, alcohols, and amides. Finally, it could be used in the development of new catalysts for chemical reactions.
Synthesemethoden
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-4-methoxyphenylmethanamine with hydroxylamine hydrochloride in aqueous solution. This reaction produces N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylaminebromo-4-methoxybenzylideneamine hydrochloride, which is then purified by recrystallization. The second step involves the conversion of the hydrochloride to the free base form by treatment with an alkali, such as sodium hydroxide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium carbonate)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-bromo-4-methoxybenzaldehyde and hydroxylamine hydrochloride in a solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Filter the resulting precipitate and wash with a solvent.", "Dry the product under vacuum to obtain N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine." ] } | |
CAS-Nummer |
861299-00-5 |
Produktname |
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine |
Molekularformel |
C8H8BrNO2 |
Molekulargewicht |
230.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



